molecular formula C12H8ClNO5S B8802989 Phenyl 4-chloro-3-nitrobenzenesulfonate CAS No. 43001-57-6

Phenyl 4-chloro-3-nitrobenzenesulfonate

Cat. No.: B8802989
CAS No.: 43001-57-6
M. Wt: 313.71 g/mol
InChI Key: DXNLDBASBALMSX-UHFFFAOYSA-N
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Description

Phenyl 4-chloro-3-nitrobenzenesulfonate is an aromatic sulfonate ester characterized by a benzene ring substituted with a sulfonate ester group (-SO₃OPh), a chlorine atom at the 4-position, and a nitro group (-NO₂) at the 3-position. This compound belongs to a class of sulfonates with electron-withdrawing substituents, which influence its reactivity, stability, and applications in organic synthesis.

Properties

CAS No.

43001-57-6

Molecular Formula

C12H8ClNO5S

Molecular Weight

313.71 g/mol

IUPAC Name

phenyl 4-chloro-3-nitrobenzenesulfonate

InChI

InChI=1S/C12H8ClNO5S/c13-11-7-6-10(8-12(11)14(15)16)20(17,18)19-9-4-2-1-3-5-9/h1-8H

InChI Key

DXNLDBASBALMSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl 4-chloro-3-nitrobenzenesulfonate with sulfonate esters, sulfonamides, and nitro-substituted aromatic compounds, focusing on substituent effects, molecular properties, and functional group interactions.

Functional Group and Substituent Analysis

Key Compounds for Comparison :

3-Phenylpropyl 4-methylbenzenesulfonate (CAS 112775-09-4; methyl substituent vs. nitro/chloro) .

4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide (CAS 2081-1345; benzamide backbone with dual chloro/nitro groups) .

Structural and Electronic Differences :
Compound Substituents Functional Group Molecular Weight (g/mol) Key Properties/Effects
This compound 4-Cl, 3-NO₂, -SO₃OPh Sulfonate ester ~303.7 (estimated) High electrophilicity due to NO₂ and Cl; sulfonate ester enhances hydrolytic stability
4-Chloro-3-nitrobenzenesulfonamide 4-Cl, 3-NO₂, -SO₂NH₂ Sulfonamide ~236.6 (estimated) Increased hydrogen-bonding potential; reduced steric hindrance vs. phenyl ester
3-Phenylpropyl 4-methylbenzenesulfonate 4-CH₃, -SO₃O(CH₂)₃Ph Alkyl sulfonate ester 304.40 Methyl group lowers reactivity; alkyl chain increases lipophilicity
4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide 4-Cl, 3-NO₂, benzamide linkage Amide ~394.2 (estimated) Dual chloro groups enhance electron withdrawal; amide group adds rigidity
Substituent Effects :
  • Nitro Group (-NO₂): The meta-nitro group in all compared compounds strongly withdraws electrons, directing electrophilic substitution reactions to specific positions and increasing thermal stability.
  • Chlorine (-Cl) : The para-chlorine atom further polarizes the aromatic ring, enhancing electrophilicity and resistance to nucleophilic attack.
  • Sulfonate vs. Sulfonamide : Sulfonate esters (e.g., this compound) are less polar but more hydrolytically stable than sulfonamides, which exhibit higher solubility in polar solvents due to NH₂ hydrogen bonding .

Reactivity and Stability

  • Hydrolytic Stability : Sulfonate esters like this compound are less prone to hydrolysis than sulfonamides, which can undergo acid- or base-catalyzed cleavage of the S-N bond.
  • Electrophilic Aromatic Substitution : The nitro and chloro substituents deactivate the ring, making further substitution challenging. Comparatively, 3-phenylpropyl 4-methylbenzenesulfonate (with a methyl group) is more reactive toward electrophiles due to reduced electron withdrawal .
  • Thermal Decomposition : Nitro groups increase thermal stability but may pose explosion risks under extreme conditions, a property shared with 4-chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide .

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, analogs suggest:

  • ¹H/¹³C-NMR : The nitro group would deshield adjacent protons (δH ~8.0–8.5 ppm), while the sulfonate ester’s oxygen atoms would influence carbon chemical shifts (δC ~120–140 ppm for aromatic carbons) .
  • MS Fragmentation : The molecular ion peak would likely show loss of the sulfonate group (SO₃Ph) or cleavage of the nitro moiety, as seen in sulfonamide analogs .

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